4Z-Retinol
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Overview
Description
. It plays a crucial role in vision, growth, and cellular differentiation. This compound is an intermediate in the synthesis of 11-cis-retinoic acid, which is essential for various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4Z-Retinol can be synthesized through several methods, including the reduction of 4Z-retinal. The reaction typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the selective reduction of the aldehyde group to an alcohol.
Industrial Production Methods: In an industrial setting, this compound is produced through a series of chemical reactions starting from simpler precursors like beta-carotene. The process involves extraction, purification, and chemical modifications to obtain the desired compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4Z-Retinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC) under mild conditions.
Reduction: As mentioned earlier, reducing agents like NaBH4 or LiAlH4 are commonly used.
Substitution: Substitution reactions can involve halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: The major product of oxidation is 4Z-retinal (retinaldehyde).
Reduction: The primary product is this compound itself.
Substitution: Halogenated derivatives of this compound can be formed.
Scientific Research Applications
4Z-Retinol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various retinoids and retinol derivatives.
Biology: this compound is essential for studying cellular differentiation and gene expression.
Medicine: It is used in dermatology for treating skin conditions and promoting wound healing.
Industry: this compound is utilized in the production of nutritional supplements and cosmetics.
Mechanism of Action
4Z-Retinol is one of several isomers of retinol, including all-trans-retinol and 11-cis-retinol. While all-trans-retinol is the most common form found in dietary supplements, this compound is unique in its specific configuration and biological activity. The differences in the arrangement of double bonds in these compounds result in distinct biological functions and applications.
Comparison with Similar Compounds
All-trans-Retinol: The most common form of vitamin A found in supplements.
11-cis-Retinol: Another isomer of retinol involved in vision and cellular differentiation.
9-cis-Retinol: A less common isomer with unique biological activities.
Properties
Molecular Formula |
C20H30O |
---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(2E,4Z,6E,8E)-2,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(9-6-7-10-17(2)15-21)12-13-19-18(3)11-8-14-20(19,4)5/h6-7,9-10,12-13,21H,8,11,14-15H2,1-5H3/b7-6-,13-12+,16-9+,17-10+ |
InChI Key |
LCUPCJVMFWHCMV-GXAGGELDSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C=C(/C)\CO)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC=C(C)CO)C |
Origin of Product |
United States |
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